GGA Exhibits a 4.4-Fold Superior Therapeutic Index (LD50/ID50) Over All-Trans Retinoic Acid in Human Hepatoma Cells
In the human hepatoma-derived cell line PLC/PRF/5, 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid (polyprenoic acid) demonstrated an LD50/ID50 ratio of 6.1, compared with 1.4 for all-trans retinoic acid (ATRA). This represents a 4.4-fold wider therapeutic window for the acyclic retinoid [1]. The higher ratio indicates that the concentration required to kill 50% of cells is substantially separated from the concentration needed to inhibit growth by 50%, translating to reduced cytotoxicity at pharmacologically effective doses.
| Evidence Dimension | LD50/ID50 ratio (therapeutic index proxy) |
|---|---|
| Target Compound Data | 6.1 (LD50 = 86 µM, ID50 = 14 µM) |
| Comparator Or Baseline | All-trans retinoic acid (ATRA): 1.4 (LD50 = not separately stated; ratio reported) |
| Quantified Difference | 4.4-fold higher (6.1 vs. 1.4) |
| Conditions | Human hepatoma-derived cell line PLC/PRF/5; 3H-thymidine incorporation assay for growth inhibition; cell viability assay for LD50 |
Why This Matters
A wider therapeutic window is critical for selecting a retinoid in in vivo chemoprevention models where dose-limiting toxicity often constrains ATRA utility.
- [1] Fukutomi Y, et al. Inhibitory effects of acyclic retinoid (polyprenoic acid) and its hydroxy derivative on cell growth and on secretion of alpha-fetoprotein in human hepatoma-derived cell line (PLC/PRF/5). Jpn J Cancer Res. 1990;81(12):1281-1285. doi:10.1111/j.1349-7006.1990.tb02691.x View Source
